REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[F:7][C:8]1[CH:17]=[CH:16][C:15]2[N:14]=[CH:13][C:12]([O:18][CH3:19])=[N:11][C:10]=2[C:9]=1[CH:20]=O.[NH4+].[Cl-].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[F:7][C:8]1[C:9]([CH:20]=[CH2:1])=[C:10]2[C:15]([N:14]=[CH:13][C:12]([O:18][CH3:19])=[N:11]2)=[CH:16][CH:17]=1 |f:0.1,3.4,6.7|
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Name
|
|
Quantity
|
44.4 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=2N=C(C=NC2C=C1)OC)C=O
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Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
154 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 60 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 70 min
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Duration
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70 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
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Type
|
FILTRATION
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Details
|
The residue was purified by two filtrations over a plug of silica gel (2×250 g)
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Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2N=CC(=NC2=C1C=C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |